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Abstract
4-Bromo-2,6-difluorophenylacetic acid is a halogenated aromatic carboxylic acid that serves

as a key intermediate in the synthesis of complex organic molecules. Its unique substitution

pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific

reactivity and properties that are leveraged in various scientific fields, notably in the

development of agrochemicals. This guide provides a comprehensive overview of the chemical

properties, synthesis, reactivity, and applications of 4-Bromo-2,6-difluorophenylacetic acid,

with a focus on practical insights for laboratory and development settings.
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Chemical and Physical Properties
4-Bromo-2,6-difluorophenylacetic acid is a white to off-white solid at room temperature.[1]

The presence of fluorine atoms ortho to the acetic acid moiety influences the molecule's

conformation and electronic properties. The electron-withdrawing nature of the fluorine and

bromine atoms increases the acidity of the carboxylic acid group compared to unsubstituted

phenylacetic acid.

Table 1: Physicochemical Properties of 4-Bromo-2,6-difluorophenylacetic acid

Property Value Source(s)

CAS Number 537033-54-8 [1][2]

Molecular Formula C₈H₅BrF₂O₂ [1][2]

Molecular Weight 251.02 g/mol [1][3]

Appearance White to off-white solid [1]

Boiling Point 307.7 ± 37.0 °C (Predicted) [1]

Density 1.77 g/mL (Predicted) [1][2]

pKa 3.60 ± 0.10 (Predicted) [1]

Storage Conditions
Sealed in a dry environment at

room temperature
[1]

Synthesis and Purification
While a specific, published, step-by-step synthesis for 4-Bromo-2,6-difluorophenylacetic
acid is not readily available in the searched literature, a plausible and efficient synthetic route

can be designed based on established organometallic and carboxylation reactions of similar

substrates. The most logical precursor is 1-bromo-3,5-difluorobenzene, which is commercially

available.

The proposed synthesis involves two key steps:
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Halogen-Metal Exchange and Alkylation: Treatment of 1-bromo-3,5-difluorobenzene with a

strong base like n-butyllithium at low temperatures, followed by reaction with a suitable

electrophile to introduce the acetic acid moiety.

Hydrolysis: Conversion of the introduced group (e.g., a nitrile or ester) to the final carboxylic

acid.

A common strategy for synthesizing phenylacetic acids is through the corresponding benzyl

nitrile. This can be achieved by first preparing 4-bromo-2,6-difluorobenzyl bromide, followed by

cyanation and hydrolysis.

Experimental Protocol: Proposed Synthesis of 4-Bromo-
2,6-difluorophenylacetic acid
This protocol is a representative example based on the synthesis of analogous compounds.[4]

[5]

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzyl bromide

To a solution of 4-bromo-2,6-difluorotoluene (1 equivalent) in a suitable solvent such as

carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

Add a radical initiator, such as benzoyl peroxide (0.05 equivalents).

Reflux the mixture under inert atmosphere and with light irradiation (e.g., a 250W lamp) for

4-6 hours.

Monitor the reaction by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide

byproduct.

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield crude 4-bromo-2,6-difluorobenzyl

bromide, which can be used in the next step without further purification.
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Step 2: Synthesis of 4-Bromo-2,6-difluorophenylacetonitrile

In a round-bottom flask, dissolve sodium cyanide (1.5 equivalents) in a mixture of ethanol

and water.

Add the crude 4-bromo-2,6-difluorobenzyl bromide (1 equivalent) from the previous step to

the cyanide solution.

Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

After the reaction is complete, cool the mixture and remove the ethanol under reduced

pressure.

Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Evaporate the solvent to obtain crude 4-bromo-2,6-difluorophenylacetonitrile.

Step 3: Hydrolysis to 4-Bromo-2,6-difluorophenylacetic acid

To the crude 4-bromo-2,6-difluorophenylacetonitrile (1 equivalent), add an excess of a strong

acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous

sodium hydroxide).[4]

Heat the mixture to reflux for 8-12 hours.

Cool the reaction mixture to room temperature.

If basic hydrolysis was performed, acidify the mixture with concentrated HCl until a

precipitate forms.

Collect the solid precipitate by vacuum filtration.

Wash the solid with cold water.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or

toluene) to obtain pure 4-Bromo-2,6-difluorophenylacetic acid.
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Synthesis Workflow

4-Bromo-2,6-difluorotoluene 4-Bromo-2,6-difluorobenzyl bromide

 NBS, BPO
Reflux 4-Bromo-2,6-difluorophenylacetonitrile

 NaCN
Ethanol/Water, Reflux 4-Bromo-2,6-difluorophenylacetic acid

 H₃O⁺ or OH⁻

Reflux

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-2,6-difluorophenylacetic acid.

Spectroscopic Analysis
Characterization of 4-Bromo-2,6-difluorophenylacetic acid is typically achieved through

standard spectroscopic methods. While a comprehensive set of spectra for this specific

molecule is not publicly available, expected spectral features can be predicted based on its

structure and data from analogous compounds.[3][6]

¹H NMR:

-CH₂- (Methylene protons): A singlet is expected for the two protons of the methylene group,

likely in the range of 3.6-4.0 ppm.

Ar-H (Aromatic protons): The two aromatic protons are chemically equivalent and will appear

as a singlet, or a narrowly split multiplet due to coupling with the fluorine atoms, in the region

of 7.2-7.6 ppm.

¹³C NMR:

-COOH (Carboxyl carbon): A signal is expected around 170-175 ppm.

-CH₂- (Methylene carbon): A signal is expected in the range of 35-45 ppm.

Aromatic carbons: Multiple signals will be observed in the aromatic region (110-165 ppm).

The carbons attached to fluorine will show characteristic large C-F coupling constants.
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IR Spectroscopy:

O-H stretch (Carboxylic acid): A broad absorption band is expected from 2500 to 3300 cm⁻¹.

C=O stretch (Carboxylic acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1300

cm⁻¹.

C-Br stretch: An absorption in the lower frequency region of the fingerprint, typically 500-650

cm⁻¹.

Mass Spectrometry:

The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of

nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br

and ⁸¹Br is approximately 50:50).

Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and

cleavage at the benzylic position.

Chemical Reactivity and Derivatization
The reactivity of 4-Bromo-2,6-difluorophenylacetic acid is governed by its three main

functional components: the carboxylic acid group, the activated methylene group, and the

substituted aromatic ring.

Carboxylic Acid Reactions Aromatic Ring Reactions

4-Bromo-2,6-difluorophenylacetic acid

Esterification
(e.g., with alcohols)

 R-OH, H⁺

Amide Formation
(e.g., with amines)

 R-NH₂, coupling agent

Reduction
(e.g., to alcohol)

 LiAlH₄

Suzuki Coupling
(at C-Br bond)

 R-B(OH)₂, Pd catalyst

Buchwald-Hartwig Amination
(at C-Br bond)

 R-NH₂, Pd catalyst
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Click to download full resolution via product page

Caption: Key reactivity pathways for 4-Bromo-2,6-difluorophenylacetic acid.

Carboxylic Acid Group: This group can undergo standard reactions such as esterification

with alcohols in the presence of an acid catalyst, and amide formation with amines using

coupling agents like DCC or EDC.[7] It can also be reduced to the corresponding alcohol

using strong reducing agents like lithium aluminum hydride.

Aromatic Ring: The bromine atom provides a handle for various palladium-catalyzed cross-

coupling reactions. For instance, Suzuki coupling with boronic acids can be used to form a

new carbon-carbon bond, while Buchwald-Hartwig amination can introduce nitrogen-based

functional groups.

Methylene Group: The protons on the methylene group are acidic and can be deprotonated

with a strong base, allowing for alkylation at this position.

Applications in Research and Development
The primary documented application of 4-Bromo-2,6-difluorophenylacetic acid is as a

building block in the synthesis of agrochemicals.[1]

Fungicide Synthesis: It is used in the preparation of pyrido[2,3-b]pyrazine-8-amine

derivatives, which have shown efficacy as phytopathogenic fungicides.[1] The fluorinated

phenylacetic acid core is a common feature in modern agrochemicals, as the fluorine atoms

can enhance metabolic stability and binding affinity to target enzymes in fungi.[8]

Potential in Drug Discovery: While specific applications in pharmaceuticals are not detailed

in the available literature, related brominated and fluorinated phenylacetic acid derivatives

are explored in drug discovery for their potential biological activities. Bromophenol

derivatives, for example, have been investigated for antioxidant and anticancer properties.[9]

[10] The structural motifs present in 4-Bromo-2,6-difluorophenylacetic acid make it a

valuable scaffold for creating libraries of compounds for screening in various therapeutic

areas.

Safety and Handling
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4-Bromo-2,6-difluorophenylacetic acid is classified as an irritant.[1] As with all halogenated

organic acids, appropriate safety precautions must be taken during handling.

Table 2: Hazard and Precautionary Information
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Hazard Category
GHS Classification and
Precautionary Statements

Source(s)

Acute Toxicity

While specific data is

unavailable, related

compounds can be harmful if

swallowed. Do not eat, drink,

or smoke when using this

product. Wash hands

thoroughly after handling.

[11][12]

Skin Corrosion/Irritation

Causes skin irritation. Wear

protective gloves and clothing.

If on skin, wash with plenty of

soap and water. If skin irritation

occurs, get medical advice.

[5][13]

Eye Damage/Irritation

Causes serious eye irritation.

Wear eye and face protection.

If in eyes, rinse cautiously with

water for several minutes.

Remove contact lenses if

present and easy to do.

Continue rinsing. If eye

irritation persists, get medical

advice.

[5][13]

Respiratory Irritation

May cause respiratory

irritation. Avoid breathing dust.

Use only outdoors or in a well-

ventilated area. If inhaled,

remove person to fresh air and

keep comfortable for

breathing. Call a poison center

or doctor if you feel unwell.

[5][13]

Storage

Store in a well-ventilated

place. Keep container tightly

closed. Store locked up.

[1][5]
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Disposal

Dispose of contents/container

to an approved waste disposal

plant in accordance with local,

regional, and national

regulations.

[5]

Personal Protective Equipment (PPE):

Eye/Face Protection: Safety glasses with side-shields or goggles.

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if

dust is generated and ventilation is inadequate.

First Aid Measures:

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

In case of skin contact: Wash off with soap and plenty of water.

If inhaled: Move the person into fresh air.

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Seek medical attention if any symptoms persist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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